molecular formula C20H22F2N6O5 B565877 5-Desthiopropyl-5-hydroxy-ticagrelor CAS No. 1644461-81-3

5-Desthiopropyl-5-hydroxy-ticagrelor

Cat. No.: B565877
CAS No.: 1644461-81-3
M. Wt: 464.43
InChI Key: FVFSUAUUWAXSOO-AAIYSHPVSA-N
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Description

5-Desthiopropyl-5-hydroxy-ticagrelor: is a metabolite of ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. The compound is characterized by its molecular formula C20H22F2N6O5 and a molecular weight of 464.42 g/mol . It is a derivative of ticagrelor, specifically modified to study its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Desthiopropyl-5-hydroxy-ticagrelor involves multiple steps, starting from ticagrelor The process typically includes selective deprotection and hydroxylation reactionsThis is achieved using specific reagents and catalysts under controlled conditions .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for scalability and efficiency. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Desthiopropyl-5-hydroxy-ticagrelor undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further pharmacological studies .

Scientific Research Applications

Chemistry: In chemistry, 5-Desthiopropyl-5-hydroxy-ticagrelor is used as a reference standard for analytical methods. It helps in the identification and quantification of ticagrelor and its metabolites in biological samples .

Biology: In biological research, the compound is used to study the metabolic pathways of ticagrelor. It provides insights into the biotransformation processes and helps in understanding the pharmacokinetics of ticagrelor .

Medicine: In medicine, this compound is used in preclinical studies to evaluate the efficacy and safety of ticagrelor. It helps in understanding the drug’s mechanism of action and its interaction with biological targets .

Industry: In the pharmaceutical industry, the compound is used in the development of new antiplatelet drugs. It serves as a lead compound for designing novel derivatives with improved pharmacological properties .

Mechanism of Action

5-Desthiopropyl-5-hydroxy-ticagrelor exerts its effects by inhibiting the P2Y12 receptor on platelets. This receptor is involved in the activation and aggregation of platelets, which are critical steps in the formation of blood clots. By blocking this receptor, the compound prevents platelet aggregation and reduces the risk of thrombotic events .

The molecular targets include the P2Y12 receptor and associated signaling pathways such as the inhibition of adenylyl cyclase and activation of PI3K, Akt, and Rap1b .

Comparison with Similar Compounds

Uniqueness: 5-Desthiopropyl-5-hydroxy-ticagrelor is unique due to its specific structural modifications, which allow for detailed pharmacokinetic and pharmacodynamic studies. Unlike its parent compound ticagrelor, it provides insights into the metabolic pathways and helps in the development of new derivatives with potentially improved therapeutic profiles .

Properties

IUPAC Name

7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O5/c21-10-2-1-8(5-11(10)22)9-6-12(9)23-18-15-19(25-20(32)24-18)28(27-26-15)13-7-14(33-4-3-29)17(31)16(13)30/h1-2,5,9,12-14,16-17,29-31H,3-4,6-7H2,(H2,23,24,25,32)/t9-,12+,13+,14-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYAQRSGFWADAN-AAIYSHPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC2=C3C(=NC(=O)N2)N(N=N3)C4CC(C(C4O)O)OCCO)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC2=C3C(=NC(=O)N2)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)OCCO)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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